ethyl 2-methylindolizine-1-carboxylate

Description

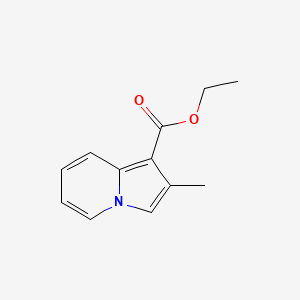

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-methylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-9(2)8-13-7-5-4-6-10(11)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIPPKEGKHLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methylindolizine 1 Carboxylate and Analogues

Traditional and Foundational Synthetic Routes

The groundwork for indolizine (B1195054) synthesis was laid by classical name reactions that provided the first access to this heterocyclic system. Though often requiring harsh conditions, these methods established the fundamental principles of ring closure for the indolizine core.

Tschitschibabin Reaction and its Adaptations for Indolizines

The Tschitschibabin (or Chichibabin) reaction, first reported in 1914, is a classic method for the amination of pyridine (B92270) derivatives using sodium amide. wikipedia.orgresearchgate.net While its primary application is the synthesis of 2-aminopyridines, the principles of this reaction have been adapted for the construction of the indolizine skeleton. wikipedia.org The reaction typically involves the nucleophilic addition of an amide anion to a pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org

For indolizine synthesis, the strategy involves the reaction of a pyridine derivative with a reagent that can subsequently participate in a cyclization to form the five-membered pyrrole (B145914) ring. A notable adaptation involves a tandem sequence where an initial reaction, such as a Rh-catalyzed asymmetric allylation, is followed by a Tschitschibabin-type cyclization to yield substituted indolizines. organic-chemistry.org This demonstrates how the foundational chemistry of the Tschitschibabin reaction can be integrated into modern, multi-step syntheses to create complex indolizine structures. organic-chemistry.org

Scholtz Reaction and Pyrroloazine Annulation Approaches

The first synthesis of an indolizine derivative is credited to Scholtz, who achieved this by heating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at very high temperatures. jbclinpharm.org This condensation reaction, known as the Scholtz reaction, represented a landmark achievement in heterocyclic chemistry, providing the first route to the parent indolizine structure, which Scholtz originally named "picolide". jbclinpharm.org Although the method faced challenges in structural elucidation and rationalization at the time, it is recognized as a foundational approach to the indolizine core. researchgate.netjbclinpharm.org This type of pyrroloazine annulation, involving the condensation of a pyridine derivative with a suitable partner to form the fused pyrrole ring, established a fundamental strategy that has been refined and modified in subsequent decades.

Modern Strategies for Indolizine Ring Construction

Contemporary approaches to indolizine synthesis often prioritize efficiency, milder reaction conditions, and the ability to introduce a wide range of functional groups. Among these, cycloaddition reactions have emerged as a particularly powerful and versatile tool.

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

The 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic synthesis and represents one of the most important and widely used methods for constructing the indolizine framework. jbclinpharm.orgresearchgate.netwikipedia.org This reaction involves the concertedly or stepwise union of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org In the context of indolizine synthesis, the most common 1,3-dipole is a pyridinium (B92312) ylide, which reacts with an alkene or alkyne dipolarophile. jbclinpharm.orgresearchgate.net

A significant advantage of this method is its modularity and operational simplicity, often requiring just two main steps. jbclinpharm.org The reaction typically proceeds by first generating the pyridinium ylide in situ, which then undergoes cycloaddition with the dipolarophile to form a tetrahydroindolizine intermediate. researchgate.netorganic-chemistry.org If an alkene is used as the dipolarophile, a subsequent oxidation step is required to aromatize the ring and furnish the final indolizine product. researchgate.netrsc.org The use of an alkyne dipolarophile can directly yield the aromatic indolizine system. jbclinpharm.orgrsc.org This strategy has been employed in various synthetic contexts, including transition-metal-free, organic-chemistry.org copper-catalyzed, nih.gov and even photo-mediated reactions. acs.org

Generation and Reactivity of Pyridinium Ylides

Pyridinium ylides are key reactive intermediates in the 1,3-dipolar cycloaddition approach to indolizines. researchgate.netresearchgate.net These ylides are typically generated in situ from stable pyridinium salt precursors through deprotonation with a base. researchgate.netorganic-chemistry.org The choice of base and solvent can be critical for optimizing the reaction yield, with combinations like potassium carbonate in acetonitrile (B52724) being effective. organic-chemistry.org

Once generated, the pyridinium ylide behaves as a nucleophilic 1,3-dipole. Its reaction with a dipolarophile, such as an enone, proceeds via a conjugate addition to create an enolate intermediate, which then undergoes a five-membered ring cyclization. organic-chemistry.org The versatility of pyridinium ylides has been further expanded through modern generation techniques. For instance, blue LED light has been used to mediate the in situ formation of pyridinium ylides from aryl diazoesters, which then readily participate in cycloaddition reactions to form dihydroindolizine derivatives. acs.org This photochemical approach highlights the ongoing innovation in generating these crucial reactive intermediates under mild conditions. acs.org

Table 1: Examples of Pyridinium Ylide Generation and Subsequent Cycloaddition

| Ylide Precursor | Generation Method | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pyridinium Salts | Base (e.g., K₂CO₃) | Enones | Acetonitrile, Heat | Dihydrofurans (via cyclization) | organic-chemistry.org |

| α-Halo Carbonyls + Pyridines | Base (Na₂CO₃) | Electron-Deficient Alkenes | TEMPO, DMF, 120°C | Multisubstituted Indolizines | organic-chemistry.org |

| Aryl Diazoesters + Pyridines | Blue LED Light | Methyl Acrylate | Photochemical | Dihydroindolizines | acs.org |

| N-phenacylpyridinium bromide | Base | Alkynes | Dehydrogenating conditions | Indolizines | jbclinpharm.org |

Role of Electron-Deficient Alkynes and Alkenes as Dipolarophiles

The choice of the dipolarophile is critical in determining the structure and substitution pattern of the final indolizine product. Electron-deficient π-systems are highly effective reaction partners for pyridinium ylides. organic-chemistry.orgnih.gov Common examples of such dipolarophiles include alkynes like diethyl acetylenedicarboxylate (B1228247) and ethyl propiolate, and alkenes such as methyl acrylate, nitroolefins, and chalcones. nih.govacs.orgacs.org

The reaction's outcome is directly influenced by whether an alkene or an alkyne is used.

Electron-Deficient Alkenes : When alkenes like nitroolefins or acrylates are used, the initial [3+2] cycloaddition yields a tetrahydroindolizine derivative. researchgate.netnih.gov This intermediate must then be oxidized to form the aromatic indolizine ring. rsc.org Oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or even atmospheric oxygen under specific catalytic conditions can be employed for this aromatization step. organic-chemistry.org This two-step sequence (cycloaddition followed by oxidation) is a common and powerful strategy for synthesizing highly substituted indolizines. researchgate.netorganic-chemistry.org

Electron-Deficient Alkynes : The reaction of pyridinium ylides with electron-deficient alkynes provides a more direct route to the aromatic indolizine core, as the cycloaddition product does not require a separate oxidation step. jbclinpharm.orgrsc.org This approach has been utilized in various conditions, including greener syntheses using water as a solvent, to produce a range of indolizine analogs. jbclinpharm.org

The electronic nature of the dipolarophile plays a key role, with substrates bearing electron-withdrawing groups generally promoting the reaction more effectively. nih.gov

Table 2: Substrate Scope of Dipolarophiles in Indolizine Synthesis

| Dipolarophile Class | Specific Example(s) | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Alkynes | Diethyl acetylenedicarboxylate, Ethyl propiolate | Aromatic Indolizine (Directly) | No oxidation step needed. Used in syntheses with CsF. | acs.org |

| Alkenes | (E)-(2-nitrovinyl)benzene, 1-phenyl-2-nitropropene | Tetrahydroindolizine (requires oxidation) | Effective in Cu-catalyzed reactions; subsequent denitration and aromatization occurs. | nih.gov |

| Ethyl acrylate, Acrylonitrile, Chalcone | Tetrahydroindolizine (requires oxidation) | Used in high-yield syntheses of functionalized indolizines. | nih.gov | |

| Methyl acrylate, 3-Alkenyl oxindole | Dihydroindolizine | Used in photo-mediated generation of ylides. | acs.org |

Radical Cyclization and Cross-Coupling Approaches

Radical reactions offer a powerful and alternative pathway for the construction of the indolizine core, often proceeding under mild conditions and tolerating a variety of functional groups. rsc.org These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization or an intermolecular cross-coupling followed by cyclization to form the bicyclic indolizine ring system.

A notable approach involves the iodine-catalyzed direct oxidative coupling and annulation of 2-pyridinyl-β-esters with alkenes. acs.orgnih.gov This method provides a straightforward route to indolizine derivatives through a radical oxidative annulation process. rsc.org Another strategy utilizes the radical cyclization of aryl free-radicals generated at specific positions of indole (B1671886) precursors. For instance, aryl radicals generated at the C-7 position of ethyl indole-2-carboxylate (B1230498) derivatives bearing N-allyl or propargylic groups can trigger intramolecular cyclization to furnish pyrrolo[3,2,1-ij]quinoline structures, which are related to the indolizine framework. nih.govnih.gov

A novel radical cross-coupling/cyclization has been developed between 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides, providing access to 1,2,3-trisubstituted indolizines. rsc.org This reaction proceeds through a unique pathway where the sulfoxonium ylides undergo disproportionation. rsc.org

The mechanisms of radical-induced annulation for indolizine synthesis are diverse. In many visible-light-mediated reactions, a photosensitizer absorbs light and initiates an electron transfer process. For example, photoinduced electron transfer from a suitable donor to an o-haloarylformyl moiety can trigger a radical reaction. acs.org This generates an aryl radical which then undergoes intramolecular addition to a tethered π-system (like an indole ring), forming a new ring and a subsequent radical species. acs.org This intermediate can then be terminated through hydrogen atom abstraction or a reduction/protonation sequence to yield the final product. acs.org

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into these pathways. For instance, in the pyridine-boryl radical-mediated cascade synthesis of indolizines, calculations suggest that a radical-radical cross-coupling pathway is energetically more favorable than a conventional Minisci-type radical addition. rsc.org The mechanism involves the formation of zwitterionic intermediates via a 1,4-O[B] migration, which then cyclize to form the indolizine scaffold. rsc.org Hydrogen-shuttle molecules, such as water or alcohols, can play a crucial role in the final elimination or aromatization steps. rsc.org

In iodine-catalyzed oxidative annulations, the reaction between a 2-pyridinyl ester and an alkene is believed to proceed via the formation of a radical intermediate through iodine catalysis, which then attacks the alkene, followed by cyclization and oxidative aromatization to yield the indolizine product. acs.orgnih.gov

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of indolizine derivatives. ijettjournal.orgresearchgate.net Catalysts based on palladium, rhodium, copper, and gold have all been employed to facilitate various bond-forming and cyclization reactions leading to the indolizine core. ijettjournal.orgorganic-chemistry.orgbohrium.comorganic-chemistry.org

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical method for synthesizing complex heterocyclic structures, including indolizines. bohrium.comnih.gov This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, avoiding the need for pre-functionalized starting materials. worktribe.com

In a typical Rh(III)-catalyzed C-H activation/annulation cycle for indolizine synthesis, a substrate containing a directing group (often a pyridine ring itself) coordinates to the rhodium catalyst. This is followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with a coupling partner, such as an alkyne or alkene. Subsequent reductive elimination regenerates the active catalyst and furnishes the annulated indolizine product. bohrium.comresearchgate.net

Different C-H bonds of indole and pyridine precursors can be targeted. For example, Rh(III) catalysis has been used for the C-H annulation of indolyl oximes with alkynyl silanes and for the C4 alkylation of indoles with allylic alcohols. bohrium.com A catalytic-condition-controlled strategy using enamides and triazoles has been developed to selectively synthesize quinolizinones and indolizines via a [2+3] cyclization cascade under rhodium catalysis. nih.govresearchgate.net

Table 1: Examples of Rhodium(III)-Catalyzed Indolizine Synthesis

| Starting Materials | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Enamides & Triazoles | - | Rh(III) | Indolizines | nih.govresearchgate.net |

| Anilines (with N-isoquinolyl directing group) | Internal Alkynes | Rh(III) | Atroposelective Indoles | bohrium.com |

| Indolyl Oximes | Alkynyl Silanes | Rh(III) | γ-Carbolines | bohrium.com |

Palladium-catalyzed reactions are among the most versatile tools for forming C-C and C-N bonds. organic-chemistry.org In the context of indolizine synthesis, cyclizations initiated by the oxidative addition of an organic halide or equivalent to a Pd(0) complex are particularly effective. organic-chemistry.orgresearchgate.net

A well-established method involves the reaction of propargylic pyridines with aroyl chlorides catalyzed by a Pd(0) complex. organic-chemistry.orgresearchgate.net The catalytic cycle is initiated by the oxidative addition of the aroyl chloride to the Pd(0) species, forming an acylpalladium(II) intermediate. organic-chemistry.org This intermediate is then attacked by the pyridine nitrogen, and subsequent migratory insertion of the alkyne into the acyl-palladium bond triggers a 5-endo-dig cyclization. organic-chemistry.orgresearchgate.net A final reductive elimination step regenerates the Pd(0) catalyst and yields the highly functionalized indolizine product. organic-chemistry.org The reaction conditions, such as the choice of catalyst, base, and solvent, are crucial for achieving high yields. For instance, Pd(PPh₃)₄ as the catalyst, triethylamine (B128534) (Et₃N) as the base, and tetrahydrofuran (B95107) (THF) as the solvent have been found to be optimal in many cases. organic-chemistry.org

Table 2: Optimized Conditions for Pd-Catalyzed Indolizine Synthesis

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60 °C |

Data sourced from a study on the Pd-catalyzed cyclization of propargylic pyridines with aroyl chlorides. organic-chemistry.org

This methodology demonstrates broad substrate compatibility, accommodating various substituents on both the aroyl chloride and the propargylic pyridine, although steric hindrance can affect the reaction yields. organic-chemistry.org

Cascade and Tandem Reactions for Indolizine Scaffolds

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.org These processes are valued for their step- and atom-economy, often leading to the rapid assembly of intricate structures like the indolizine core from simple precursors. capes.gov.brresearchgate.net

One such strategy involves a one-pot, three-component reaction of pyridines, methyl ketones, and alkenoic esters. researchgate.net The mechanistic pathway integrates iodination, the in-situ formation of a pyridinium ylide, and a subsequent 1,3-dipolar cycloaddition. researchgate.net Another example is a tandem annulation reaction between a pyrrole-2-carbaldehyde and an enoate to form the indolizine ring system under mild conditions. nih.gov

Tf₂O-mediated cascade reactions of pyridyl-enaminones with thiophenols or thioalcohols have also been reported. acs.org This metal-free approach proceeds via a selective 1,4-addition to a vinyl iminium triflate intermediate, followed by a tandem cyclization/aromatization to afford electron-rich indolizine derivatives in high yields. acs.org Similarly, electrophilic indoles can undergo tandem reactions, such as a 1,3-dipolar cycloaddition followed by a ring-opening process, to generate a library of structurally diverse indolizines. acs.org

Sustainable and Green Chemistry Approaches in Indolizine Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. nih.gov For indolizine synthesis, this has translated into the development of more environmentally benign methodologies that reduce waste, avoid hazardous solvents and toxic catalysts, and improve energy efficiency. ijettjournal.orgnih.gov

Metal-free synthesis is a key aspect of green chemistry. Several methods have been developed that avoid the use of expensive and often toxic transition metals. acs.org For example, an N-heterocyclic carbene (NHC) and amine co-catalyzed Michael addition-[3+2] fusion of azaarenes and α,β-unsaturated aldehydes provides a metal-free route to indolizines. organic-chemistry.org Similarly, NIS (N-Iodosuccinimide)-initiated three-component reactions of pyridines, methyl ketones, and alkenoic esters can proceed under metal-free conditions, using only a substoichiometric amount of TEMPO as an additive under an oxygen atmosphere. researchgate.net

The use of greener solvents, particularly water, is another important goal. ijettjournal.org Indolizine derivatives have been synthesized via the cyclization of cycloimmonium ylides with dipolarophiles using water as the solvent. ijettjournal.org Solvent-free, or neat, reaction conditions also align with green chemistry principles. A straightforward, room-temperature synthesis of indolizines has been achieved through a three-component reaction using anhydrous citric acid as a sustainable, bio-based catalyst under solvent-free conditions. researchgate.net

Microwave-assisted synthesis has also been shown to be an effective green technique for preparing indolizines. ijettjournal.org This method often leads to significantly reduced reaction times, enhanced yields, and higher purity of products compared to conventional heating methods. ijettjournal.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Indolizines

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often rely on expensive and toxic heavy metals (Pd, Rh, Cu). ijettjournal.org | Metal-free catalysis, acs.org use of benign catalysts (e.g., iodine, citric acid), researchgate.netresearchgate.net biocatalysis. |

| Solvents | Frequently use hazardous organic solvents. ijettjournal.org | Use of water, ijettjournal.org ethanol, orgsyn.org or solvent-free conditions. researchgate.net |

| Energy | Often require prolonged heating or refluxing. ijettjournal.org | Microwave irradiation for reduced reaction times, ijettjournal.org room temperature reactions. researchgate.net |

| Efficiency | Can be multi-step with purification of intermediates. | One-pot, tandem, and multicomponent reactions for higher atom and step economy. researchgate.netnih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to significant reductions in reaction time, increased product yields, and enhanced selectivity compared to conventional heating methods. tandfonline.comconicet.gov.ar This technology has been effectively applied to the synthesis of various indolizine derivatives.

The benefits of microwave irradiation include uniform heating throughout the sample, which can minimize the formation of undesired by-products. conicet.gov.ar A notable application is the one-pot, three-component reaction involving acyl bromide, pyridine, and an acetylene (B1199291) derivative, which is catalyzed by basic alumina (B75360) to produce indolizines in excellent yields. acs.org Another efficient method involves the reaction of 2-alkylazaarenes with enamines under microwave irradiation, which has been optimized for the synthesis of functionalized indoles and can be conceptually extended to indolizines. mdpi.com

Research by Vasconcellos and coworkers demonstrated the synthesis of indolizine-2-carboxylate and indolizine-2-carbonitrile (B587022) from Morita-Baylis-Hillman adducts, achieving yields of 81% and 70%, respectively, under microwave irradiation. tandfonline.comresearchgate.net Furthermore, a one-pot microwave-assisted synthesis for novel ethyl 3-substituted-7-methylindolizine-1-carboxylates has been reported, showcasing the utility of this method for creating analogues of the target compound. tandfonline.com

Table 1: Examples of Microwave-Assisted Synthesis of Indolizine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Morita-Baylis-Hillman adducts | Microwave Irradiation | Indolizine-2-carboxylate | 81% | researchgate.net |

| Acyl bromide, Pyridine, Acetylene | Basic alumina, Microwave | Substituted Indolizines | Excellent | acs.org |

| p-Substituted anilines, Diethyl-ethoxymethylenmalonate | Microwave (open-vessel) | Ethyl-quinolon-4-one-3-carboxylates | Good | conicet.gov.ar |

| 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide, Substituted alkynes | K₂CO₃, DMF | Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates | Not specified | researchgate.net |

Aqueous Media and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents.

Solvent-free (Neat) Conditions: Several effective methods for indolizine synthesis operate without a solvent. A copper-catalyzed, three-component reaction of pyridine, acetophenone, and a nitroolefin under solvent-free conditions provides access to indolizine derivatives in high yields. mdpi.com This method involves the formation of both C–N and C–C bonds in a single operation. mdpi.com Other protocols utilize different catalysts, such as the use of basic alumina in the microwave-mediated reaction of acyl bromide, pyridine, and acetylene. acs.org A completely metal-free and solvent-free approach has also been developed, reacting 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols to construct the indolizine ring. acs.org This multicomponent reaction is notable for its use of readily available starting materials and mild reaction conditions. acs.org

Aqueous Media: Water is an ideal solvent from an environmental and economic perspective, though its use in organic synthesis can be limited by the poor solubility of nonpolar reactants. researchgate.net Despite this, successful methodologies have been developed. For instance, a gold(III)-catalyzed multicomponent coupling of heteroaryl aldehydes, amines, and alkynes proceeds efficiently in water to give substituted aminoindolizines. organic-chemistry.orgrsc.org This reaction is characterized by high atom economy and catalytic efficiency. organic-chemistry.org

Table 2: Green Synthetic Approaches to Indolizines

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Solvent-Free | Pyridine, Acetophenone, Nitroolefin | CuBr, (NH₄)₂S₂O₈ | Environmentally friendly, high stereoselectivity. | mdpi.com |

| Solvent-Free | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Metal-free, heat | High efficiency, good functional group tolerance. | acs.org |

| Aqueous Media | Heteroaryl Aldehydes, Amines, Alkynes | Gold(III) catalyst | High atom economy, can also be run solvent-free. | organic-chemistry.orgrsc.org |

| Solvent-Free | 1,4-Naphthoquinone, Ethyl acetoacetate, Pyridines | Anhydrous citric acid (biobased catalyst) | Room temperature, transition-metal-free. | researchgate.net |

Photoredox Catalysis in Indolizine Formation

Visible-light photoredox catalysis has become a powerful platform for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions through single-electron transfer (SET) processes. nih.govacs.org This approach allows for novel bond formations that are often difficult to achieve through traditional thermal methods. nih.gov

The application of photoredox catalysis to the synthesis of nitrogen-containing heterocycles, including indolizines, has led to innovative strategies. One approach involves combining photoredox catalysis with another catalytic cycle, such as Lewis acid or Brønsted acid catalysis. researchgate.net For example, the one-step construction of complex indolizino[1,2-b]quinolin-9(11H)-ones was achieved by merging visible-light photoredox catalysis with Lewis acid catalysis in an intramolecular Povarov cycloaddition. researchgate.net

Intriguingly, research has shown that the synthesis of polycyclic indolizine heterocycles can be mediated by visible light at room temperature without the need for an external photocatalyst. scilit.com Mechanistic studies suggest that the indolizine product itself may be involved in mediating and accelerating its own formation, a form of auto-catalysis. scilit.com This discovery opens a new avenue for photocatalysis where the product facilitates the reaction, potentially simplifying reaction setups and purification. scilit.com

Regioselectivity and Stereoselectivity in Indolizine Synthesis

Achieving control over the regiochemical and stereochemical outcome of a reaction is paramount in organic synthesis, as it dictates the final three-dimensional structure of the molecule and, consequently, its properties. In the synthesis of substituted indolizines, controlling which isomer is formed is a critical challenge.

Factors Influencing Regioisomeric Product Formation

The synthesis of indolizines often involves the reaction of components that can combine in multiple ways, leading to different regioisomers. Several factors have been identified that critically influence the regiochemical outcome.

Catalyst and Ligand Choice : The metallic catalyst and its associated ligands can exert profound control over the reaction pathway. In a palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl) acetonitrile derivatives and propargyl carbonates, the choice of the phosphine (B1218219) ligand was found to be highly determinative of the resulting indolizine regioisomer. organic-chemistry.org

Solvent : The polarity and coordinating ability of the solvent can stabilize different transition states, thereby directing the reaction towards a specific product. A compelling example is a palladium(II)-catalyzed cascade functionalization of internal alkynes. When the reaction was performed in dimethyl sulfoxide (B87167) (DMSO), an isobenzofuran-fused pyrrolizine was the major product. However, changing the solvent to dimethylformamide (DMF) favored a 6-endo-dig cyclization, leading exclusively to an isochromeno[3,4-f]indolizin-5-one, a distinct regioisomeric indolizine-fused system. acs.org

Table 3: Influence of Reaction Conditions on Regioselectivity

| Reaction | Variable Condition | Observed Outcome | Reference |

|---|---|---|---|

| Pd(II)-catalyzed cascade of internal alkynes | Solvent: DMSO | Favors 5-exo-dig cyclization (Pyrrolizine derivative) | acs.org |

| Solvent: DMF | Favors 6-endo-dig cyclization (Indolizine derivative) | ||

| Pd-catalyzed annulation | Phosphine Ligand | Regioselectivity is highly dependent on ligand choice. | organic-chemistry.org |

Strategies for Controlled Functionalization

Once the core indolizine ring system is synthesized, its further decoration with functional groups must also be precisely controlled. The inherent electronic properties of the indolizine nucleus dictate its reactivity, with the C3 position being the most nucleophilic and generally the most reactive site, followed by the C1 position. nih.gov

C3-Selective Functionalization: Given its higher reactivity, numerous methods have been developed for the selective functionalization of the C3 position. A highly efficient Friedel–Crafts type hydroxyalkylation has been achieved using hexafluoroisopropanol (HFIP) as a promoter. acs.org This reaction allows for the direct attachment of an α-hydroxyketone moiety to the C3 position of various indolizines by reacting them with (hetero)arylglyoxals under mild conditions. acs.org

Late-Stage Functionalization (LSF): LSF is a powerful strategy in drug discovery for rapidly generating analogues from a promising lead compound. nih.gov While C3 functionalization is common, modifying the less reactive C1 position presents a greater challenge. The development of LSF strategies for the C1 position is of significant interest but is often precluded by the substitution patterns resulting from common synthetic methods. nih.gov Successful C1 functionalization requires synthetic routes that can deliver C1-unsubstituted, C3-substituted indolizines, thereby leaving the C1 position available for subsequent modification. nih.gov Gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes represents one such route, providing access to functionalized indolizines that can be efficiently transformed into various C3-functionalized derivatives, which could conceptually be adapted to preserve the C1 position. rsc.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural analysis of indolizine (B1195054) derivatives, offering unambiguous insights into the connectivity and spatial arrangement of atoms. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and dynamic NMR studies, a comprehensive picture of the molecule's structure can be assembled.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For indolizine derivatives, the chemical shifts (δ) of the protons are characteristic of their position on the heterocyclic ring system.

In the indolizine core, the proton at the H-5 position is typically the most deshielded and appears furthest downfield in the spectrum. This is due to the electronic influence of the adjacent bridgehead nitrogen atom. For instance, in various substituted indolizines, the H-5 proton signal appears as a doublet between δ 9.49 and 10.17 ppm with a coupling constant (J) of approximately 7.0-7.5 Hz. researchgate.netnih.gov The proton at the H-8 position also appears in the downfield region, often as a doublet around δ 8.77–8.92 ppm. researchgate.net

For ethyl 2-methylindolizine-1-carboxylate, the expected ¹H NMR signals would include those for the indolizine ring protons, the methyl group at the C-2 position, and the ethyl ester group at the C-1 position. The methyl group protons would likely appear as a singlet in the upfield region, while the ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, characteristic of an ethyl ester moiety. researchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.0-7.5 | s | - |

| H-5 | ~9.9-10.1 | d | ~7.0 |

| H-6 | ~7.0-7.4 | m | - |

| H-7 | ~7.4-7.8 | m | - |

| H-8 | ~8.3-8.5 | d | ~8.5 |

| -OCH₂CH₃ | ~4.3-4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.3-1.4 | t | ~7.1 |

| 2-CH₃ | ~2.5-2.7 | s | - |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data for the carbon skeleton of the molecule. In substituted indolizines, the chemical shifts of the carbon atoms are indicative of their electronic environment. The ester carbonyl carbon (C=O) of the carboxylate group at C-1 is a key diagnostic signal, typically appearing significantly downfield in the range of δ 155–162 ppm. researchgate.net

The carbons of the indolizine ring itself have characteristic chemical shifts. For example, studies on various indolizine derivatives show that C-1 resonates around δ 105-108 ppm, while C-2 and C-3 appear in the range of δ 123-129 ppm and δ 115-123 ppm, respectively. researchgate.net The carbons of the six-membered ring (C-5, C-6, C-7, C-8) and the bridgehead carbon (C-9) also show distinct signals that aid in the complete assignment of the structure. researchgate.net The presence of the methyl group at C-2 and the ethyl group of the ester would also be confirmed by their characteristic signals in the upfield region of the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~161-163 |

| C-1 | ~107-109 |

| C-2 | ~127-129 |

| C-3 | ~115-117 |

| C-5 | ~128-130 |

| C-6 | ~113-115 |

| C-7 | ~131-133 |

| C-8 | ~118-120 |

| C-9 | ~137-139 |

| -OCH₂CH₃ | ~60-62 |

| -OCH₂CH₃ | ~14-15 |

| 2-CH₃ | ~15-17 |

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study time-dependent phenomena, such as conformational changes or restricted rotation around chemical bonds. In the context of indolizine derivatives, DNMR can be employed to investigate rotational barriers. For example, studies on indolizine-2-carboxamides have utilized variable-temperature ¹H and ¹³C NMR to explore the rotational barriers around the N-CO bond. rsc.org This methodology could be similarly applied to this compound to study the restricted rotation around the C1-C(O) single bond, which connects the ester group to the indolizine ring. By analyzing changes in the NMR spectra at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for this rotational process, providing valuable insight into the molecule's conformational flexibility.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically sharp and intense, appearing in the region of 1700–1720 cm⁻¹. nih.gov Other important vibrations include the C-O stretching of the ester group, which gives rise to bands in the 1300-1000 cm⁻¹ region.

The aromatic nature of the indolizine ring would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1650–1450 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl and ethyl groups would be observed in the 2850–2980 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Ester C=O Stretch | 1700-1720 | Strong |

| Aromatic C=C Stretch | 1450-1650 | Medium-Weak |

| Ester C-O Stretch | 1150-1300 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula.

Table of Compounds

| Compound Name |

|---|

| This compound |

| indolizine-2-carboxamides |

| carbon monoxide |

| ethanol |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of synthesized indolizine derivatives. This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for identifying the target compound within a reaction mixture and confirming its molecular weight.

In the characterization of related indolizine compounds, such as ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate, LC-MS has been successfully employed to confirm the chemical structure. The liquid chromatography stage separates the target molecule from unreacted starting materials, byproducts, and other impurities. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing unambiguous confirmation of the product's molecular weight.

Table 1: Representative LC-MS Data Interpretation

| Parameter | Observation | Interpretation |

|---|---|---|

| Retention Time (RT) | A distinct peak at a specific RT | Indicates the elution of a pure compound from the LC column. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard LC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound with very high precision. This accuracy allows for the determination of the elemental formula, serving as a powerful confirmation of the compound's identity. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can verify the molecular formula with a high degree of confidence.

For this compound, the molecular formula is C₁₂H₁₃NO₂. HRMS analysis is crucial for distinguishing this formula from other potential isomeric structures or compounds with the same nominal mass. The data is typically reported as a comparison between the calculated and found mass, with the difference expressed in parts per million (ppm). A low mass error (typically <5 ppm) provides strong evidence for the proposed elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Experimental Exact Mass [M+H]⁺ | Mass Error (ppm) |

|---|

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of the synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values is a key indicator of the sample's purity and confirms its elemental composition. This method is routinely used in the characterization of newly synthesized indolizine derivatives. nih.gov

For this compound (C₁₂H₁₃NO₂), the theoretical elemental composition provides a benchmark for assessing the purity of the synthesized product.

Table 3: Elemental Analysis Data for C₁₂H₁₃NO₂

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 70.92% | Hypothetical: 70.88% |

| Hydrogen (H) | 6.45% | Hypothetical: 6.49% |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of connectivity, configuration, and conformation, and is considered the gold standard for structural elucidation.

Crystal Structure Elucidation of Indolizine Derivatives

Single-crystal X-ray diffraction studies have been successfully performed on numerous indolizine derivatives to confirm their molecular structure. researchgate.netresearchgate.net In a typical experiment, a suitable single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields detailed information about the crystal system, space group, and the dimensions of the unit cell. Further refinement provides the precise coordinates of every atom in the molecule, as well as bond lengths and angles.

For example, the crystal structure of an indolizine derivative, C₂₂H₁₂O₂NBr, was determined to be monoclinic with a space group of P2(1)/n. researchgate.net This level of detail allows for the unambiguous confirmation of the indolizine core structure and the specific arrangement of its substituents.

Table 4: Representative Crystallographic Data for an Indolizine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 12.888(3) |

| b (Å) | 8.6250(2) |

| c (Å) | 15.479(3) |

| β (°) | 101.6(3) |

| Volume (ų) | 1685.5(6) |

| Z (molecules/unit cell) | 4 |

Data is for a representative indolizine derivative C₂₂H₁₂O₂NBr as an illustrative example. researchgate.net

Analysis of Polymorphic Forms and Crystallization Behavior

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, and their formation can often be controlled by varying the crystallization conditions, such as the solvent, temperature, or rate of cooling.

While specific studies on the polymorphism of this compound are not widely reported, the phenomenon is well-documented for other organic carboxylates. nih.govresearchgate.net For instance, studies on other heterocyclic compounds have shown that different crystallization methods (e.g., heterogeneous vs. homogeneous crystallization) can yield distinct monoclinic and orthorhombic polymorphic forms. The investigation of crystallization behavior is crucial as different polymorphs can have different properties. The characterization of potential polymorphic forms of this compound would typically involve powder X-ray diffraction (PXRD) to analyze bulk samples and single-crystal XRD to solve the structure of each unique form.

Computational and Theoretical Studies on Indolizine Compounds

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone computational techniques used to predict the preferred conformation of a molecule and its binding orientation within a target protein's active site. nih.gov These methods are instrumental in understanding the potential interactions that govern molecular recognition. frontiersin.org For indolizine (B1195054) derivatives, these studies have been employed to explore their structural requirements for binding to various biological targets. mdpi.com

Conformational analysis of indolizine derivatives is crucial for understanding their three-dimensional structure and flexibility, which dictates their interaction with biological macromolecules. Studies on related indolizine compounds have shown that restricted rotation can occur around single bonds, such as the C–N bond and the bond connecting a carboxylate group to the ring, leading to distinct conformers. rsc.org Molecular modeling can predict the position of conformational equilibrium, which may be influenced by steric or electronic effects. rsc.org

Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule. For derivatives of ethyl indolizine-1-carboxylate, this process involves optimizing the geometry of the molecule to relieve any internal strain. For instance, X-ray diffraction analysis of a related compound, ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxy-indolizine-1-carboxylate, revealed it crystallizes in a monoclinic system, providing experimental data that can be compared with energy-minimized computational models. mdpi.com The process typically involves algorithms like steepest descent and conjugate gradient methods to find the lowest energy state. mdpi.com

Molecular docking simulations are performed to predict how a ligand, such as an indolizine derivative, might bind to a macromolecular target. These simulations place the ligand into the binding site of a receptor and score the different poses based on predicted binding affinity. nih.gov

In a study involving a series of ethyl 3-benzoyl-2-alkyl-7-methoxyindolizine-1-carboxylates, docking simulations predicted that the compounds adopted a conformation where the indolizine ring was positioned between amino acid residues Ala527, Val523, Val349, and Leu352 of the cyclooxygenase-2 (COX-2) receptor. mdpi.com The benzoyl ring was oriented towards residues Tyr385 and Trp387. mdpi.com

Key predicted interactions for these indolizine derivatives included:

Hydrogen Bonding: A favorable hydrogen bond was observed between the ester group at the 1-position of the indolizine scaffold and the amino acid residue Arg120. mdpi.com

Hydrophobic Interactions: Substituents on the benzoyl ring were shown to form hydrophobic interactions with residues such as Leu384 and Met522. mdpi.com

Pi-Pi Interactions: Pi-pi stacking interactions were predicted for most of the tested indolizines. mdpi.com

These computational predictions provide a detailed hypothesis of the molecular interactions at the binding site. frontiersin.orgmdpi.com

Table 1: Predicted Interactions of Indolizine Derivatives with COX-2 Receptor This table is based on data for ethyl 3-benzoyl-2-alkyl-7-methoxyindolizine-1-carboxylate derivatives.

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues Involved | Reference |

| Hydrogen Bonding | Ester group at C1-position | Arg120 | mdpi.com |

| Hydrophobic Interaction | Indolizine Ring | Ala527, Val523, Val349, Leu352 | mdpi.com |

| Hydrophobic Interaction | Benzoyl Ring Substituent (Br) | Leu384, Met522 | mdpi.com |

| Pi-Pi Stacking | Aromatic Rings | Tyr385, Trp387 | mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a method to study the physical movements of atoms and molecules over time. For ligand-receptor complexes predicted by docking, MD simulations can assess the stability of the binding pose and characterize the dynamic nature of the interactions. tandfonline.comtandfonline.com

MD simulations have been conducted on related ethyl indolizine-1-carboxylate derivatives to gain a deeper understanding of their binding mechanisms. tandfonline.comtandfonline.com In one study, extensive 300-nanosecond MD simulations were performed on docked complexes to scrutinize their biophysical interactions and stability. tandfonline.com Such simulations allow researchers to observe how the ligand and protein adapt to each other and to confirm whether key interactions, like hydrogen bonds predicted in docking, are maintained over time. mdpi.com These simulations typically involve a two-stage energy minimization followed by gradual heating and equilibration of the system under periodic boundary conditions to simulate a physiological environment. mdpi.com The results can reveal the stability of the ligand within the binding pocket and the persistence of specific intermolecular bonds. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and reactivity. ijrar.org For indolizine systems, these studies help explain their chemical behavior and spectroscopic properties. nih.gov

The electronic structure of the indolizine ring system is of significant interest. Hückel molecular orbital (HMO) calculations indicate that the electron density is highest at the C-3 position, followed by C-1, which explains the propensity for electrophilic substitution at these sites. chemicalbook.comjbclinpharm.org

Quantum chemical calculations on indolizine derivatives provide insights into their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy and distribution of these orbitals are key reactivity descriptors.

HOMO: Represents the ability to donate an electron. In indolizine derivatives, the HOMO is often distributed across the π-system of the bicyclic ring.

LUMO: Represents the ability to accept an electron. The location of the LUMO can indicate sites susceptible to nucleophilic attack.

Studies on substituted indolizine pentathiepines have shown that the nature of substituents dramatically influences the electronic structure. For example, introducing a nitro (NO₂) group significantly alters the HOMO-LUMO gap and the nature of electronic transitions compared to the unsubstituted parent compound. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. ijrar.org

Table 2: Key Concepts in Quantum Chemical Calculations for Indolizines

| Concept / Descriptor | Description | Relevance to Indolizines | Reference |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | HMO calculations show highest density at C-3, followed by C-1, predicting sites for electrophilic attack. | chemicalbook.comjbclinpharm.org |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; involved in reactions with electrophiles. | Determines the electron-donating capability of the indolizine ring system. | nih.govacs.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; involved in reactions with nucleophiles. | Determines the electron-accepting capability and sites for nucleophilic attack. | nih.govacs.org |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | ijrar.org |

Computational Prediction of Spectroscopic Parameters

The characterization of newly synthesized compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting these spectroscopic parameters, offering a valuable complement to experimental data. rsc.orgnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This process typically involves first optimizing the 3D geometry of the molecule, such as ethyl 2-methylindolizine-1-carboxylate, using a selected functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or higher). nih.govmdpi.com Following geometry optimization, the magnetic shielding tensors are calculated. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Excellent correlations between DFT-calculated and experimental chemical shifts have been demonstrated for a wide range of organic compounds. mdpi.com

The following table presents hypothetical, yet representative, DFT-predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established computational methodologies.

| Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound | ||

|---|---|---|

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 | 164.5 | - |

| C2 | 140.2 | - |

| C3 | 118.9 | 7.5 |

| C5 | 125.6 | 8.2 |

| C6 | 120.8 | 6.8 |

| C7 | 124.3 | 7.1 |

| C8 | 122.1 | 9.5 |

| C8a | 135.7 | - |

| 2-CH₃ | 14.5 | 2.7 |

| COOCH₂CH₃ | 60.4 | 4.4 (q) |

| COOCH₂CH₃ | 14.4 | 1.4 (t) |

Similarly, vibrational frequencies corresponding to IR spectra can be calculated using DFT. These calculations help in the assignment of complex experimental spectra by providing theoretical frequencies and visualizing the corresponding normal modes of vibration.

Structure-Activity Relationship (SAR) Methodologies Derived from Computational Datanih.govchemicalbook.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational methods provide a powerful framework for deriving these relationships, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov In a QSAR study, molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., electronegativity, charge distribution), and hydrophobic features. nih.gov

A statistical model is then developed to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that govern potency. nih.gov Various statistical methods, including multiple linear regression and partial least squares, are employed, and the predictive power of the models is rigorously assessed through internal and external validation techniques. nih.govnih.gov For indolizine derivatives, QSAR studies have been used to build models that predict their activity against various biological targets. researchgate.net

Computational Approaches to Structural Optimizationchemicalbook.com

The insights gained from SAR and QSAR studies are instrumental in the computational optimization of lead compounds. uni-bonn.de Structural optimization aims to modify a molecule's structure to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones.

Computational approaches to structural optimization often involve an iterative cycle of design, prediction, and synthesis. Based on an initial SAR or a QSAR model, chemists can identify which parts of a molecule, like the this compound scaffold, are critical for activity and which can be modified. For instance, a QSAR model might indicate that increasing the electron-withdrawing nature of a substituent at a specific position on the indolizine ring would enhance activity. nih.gov

Molecular docking simulations are another key computational tool for structural optimization. nih.govnih.gov By modeling the interaction of a ligand with the three-dimensional structure of its biological target (e.g., an enzyme or receptor), researchers can visualize the binding mode. This allows for the rational design of new derivatives with improved complementarity to the binding site. For example, a docking study might reveal a vacant hydrophobic pocket in the receptor, suggesting that adding a corresponding hydrophobic group to the ligand could increase binding affinity. nih.gov This structure-based drug design approach has been successfully applied to optimize various heterocyclic scaffolds. nih.gov The combination of ligand-based methods like QSAR and structure-based methods like molecular docking provides a powerful strategy for the efficient optimization of lead compounds. nih.gov

Advanced Applications and Material Science Potential of Indolizine Derivatives Excluding Clinical/biological Activity

Fluorescent Properties and Luminescence Studies

The inherent fluorescence of the indolizine (B1195054) scaffold is a key area of investigation. While specific fluorescence data for ethyl 2-methylindolizine-1-carboxylate is not extensively documented in publicly available research, the general characteristics of related compounds provide a strong indication of its potential.

Indolizine derivatives are actively being developed as organic fluorescent molecules and dyes. Their emission colors can be tuned from blue to orange by modifying the substituents on the indolizine core. This tunability is a significant advantage in the design of new fluorescent materials for a variety of applications.

The fluorescent properties of indolizine derivatives have led to their use as bioprobes and fluorescent markers. For instance, certain indolizine-based probes have been designed for the detection of specific analytes like sulfite. Although the direct application of this compound as a bioprobe has not been reported, its structural similarity to other fluorescent indolizines suggests potential in this area.

Optoelectronic and Material Science Applications

The electron-donating nature of the indolizine ring system makes it a valuable component in materials designed for optoelectronic devices.

Derivatives of indolizine have been successfully employed as electron-transporting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). These materials often exhibit good thermal stability and are capable of efficient electron transport, which are crucial properties for the performance of OLED devices.

In the field of solar energy, indolizine derivatives have shown promise as strong electron-donating components in dye-sensitized solar cells (DSSCs). The strong electron-donating capability of the indolizine moiety can enhance the performance of the dye in capturing light and converting it into electrical energy.

Application in Chemical Sensing and Detection Technologies

The sensitivity of the fluorescence of indolizine derivatives to their chemical environment has been harnessed to develop chemical sensors. For example, fluorescent pH sensors based on the indolizine scaffold have been created. The fluorescence of these sensors changes in response to variations in pH, allowing for the visual or instrumental detection of acidity or alkalinity.

While detailed research into the advanced material science applications of this compound is still emerging, its established synthesis and the proven potential of the broader indolizine class of compounds mark it as a molecule of interest for future investigations in fluorescence, optoelectronics, and chemical sensing. A recent study highlighted the successful synthesis of this compound with a quantitative yield through a photocatalytic reaction, underscoring its accessibility for further research. acs.org Furthermore, its use as a precursor in the synthesis of more complex molecules, such as iodinated indolizine derivatives, has been documented, confirming its utility as a building block in organic chemistry. enscm.fr

Indolizine Scaffolds as Versatile Platforms in Organic Synthesis

The indolizine framework, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, represents a significant scaffold in synthetic chemistry. researchgate.netresearchgate.net As an isomer of the more common indole (B1671886), indolizine possesses a delocalized 10π-electron system that imparts distinct reactivity and makes it a valuable core for developing functional organic materials. researchgate.netresearchgate.net The inherent electronic properties of the pyrrole (B145914) and pyridine (B92270) rings within the structure allow for the development of the indolizine core as a versatile and programmable platform. This versatility is particularly evident in its capacity for polyfunctionalization and the application of orthogonal synthetic strategies, enabling the construction of highly complex and tailored molecules for advanced applications, excluding clinical use.

Scaffold Design for Polyfunctionalization

The design of polyfunctionalized indolizine derivatives hinges on the strategic manipulation of the scaffold's inherent reactivity. The five-membered pyrrole-like ring is electron-rich, making it susceptible to electrophilic attack, whereas the six-membered pyridine-like ring is electron-deficient. This electronic dichotomy is the foundation for regioselective functionalization. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution, followed by the C1 position. nih.govrsc.org

Synthetic chemists have leveraged this reactivity to devise numerous methods for introducing multiple functional groups onto the indolizine core, either during or after its initial construction.

Annulative Construction: One powerful approach is the assembly of the indolizine ring from highly functionalized precursors. This allows for the installation of several substituents in a single, often high-yield, cascade sequence. For example, a [5+1] annulative strategy has been used to construct the pyridine portion of the scaffold, leading to the installation of three different substituents at the C5, C6, and C7 positions. researchgate.netresearchgate.net This method often proceeds through a domino reaction, such as an aldol-oxa Michael-Michael-elimination-oxidation sequence. researchgate.net

Post-Synthethic Modification: Alternatively, an existing indolizine core can be functionalized sequentially. A highly efficient Friedel-Crafts type hydroxyalkylation has been demonstrated at the C3 position using various glyoxals under mild conditions, providing a direct route to polyfunctionalized indolizines. researchgate.net The resulting α-hydroxyketone moiety at the C3 site can be further elaborated, expanding the chemical space and diversity of accessible structures. researchgate.netrsc.org

These strategies enable the creation of a wide array of polysubstituted indolizines, which are crucial for tuning the properties of materials. The ability to introduce diverse functional groups—such as esters, acyl groups, and alkyl/aryl moieties—at specific locations around the scaffold is fundamental to its role in material science. researchgate.netbohrium.com

| Methodology | Positions Functionalized | Key Reagents/Conditions | Reference |

|---|---|---|---|

| [5+1] Annulative Construction | C5, C6, C7 | N-alkylated pyrrole-2-carbaldehydes, electron-deficient acetylenes | researchgate.netresearchgate.net |

| Domino [4+2] Annulation | C5, C7 (with two acyl groups) | Pyrrole derivatives, chromones, Cs₂CO₃ | bohrium.com |

| Friedel-Crafts Hydroxyalkylation | C3 | (Hetero)arylglyoxals, Hexafluoroisopropanol (HFIP) | researchgate.net |

| Cascade Michael/SN2/Aromatization | C1, C2, C3 | 2-Alkylazaarenes, Bromonitroolefins, Na₂CO₃ (metal-free) | nih.gov |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Indolizine (B1195054) Scaffolds

The development of efficient and versatile synthetic methods is paramount for advancing indolizine chemistry. While classical methods such as the Scholtz and Chichibabin reactions have been foundational, contemporary research is focused on overcoming their limitations to access a wider array of substituted indolizines. rsc.orgnih.govrsc.org

Key emerging strategies include:

Transition-Metal Catalysis: The use of transition metals like palladium, copper, and rhodium has revolutionized the synthesis of indolizines. rsc.orgnih.govrsc.org These methods often involve novel catalytic cycles, such as copper-catalyzed [3+2] cycloadditions and palladium-catalyzed carbopalladation/cyclization cascades, enabling the construction of polysubstituted indolizines that were previously difficult to obtain. rsc.orgresearchgate.net For example, copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates has been a significant breakthrough. researchgate.net

C-H Bond Activation: Direct functionalization of C-H bonds is a highly atom-economical approach that is gaining traction in indolizine synthesis. rsc.org This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Rhodium(III)-catalyzed C-H activation and amination cascades have been employed to construct fused indolizinone scaffolds. mdpi.com

Radical-Induced Approaches: Radical cyclization and cross-coupling reactions are emerging as powerful tools for constructing the indolizine core and for its subsequent functionalization. researchgate.netnih.gov These methods offer unique advantages, including high efficiency and atom economy. nih.gov

Domino and Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly sought after for their efficiency. researchgate.net An example is the [3+1+1] cascade annulation using sulfoxonium ylides, BrCF2CO2Me, and pyridinium (B92312) salts to create trisubstituted indolizines. researchgate.net

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Copper(I) | Regioselective synthesis of functionalized indolizines from pyridines and alkenyldiazoacetates. | researchgate.net |

| C-H Activation Cascade | Rhodium(III) | Construction of fused indolizinone systems via intramolecular annulation. | mdpi.com |

| Radical Cyclization | - | Efficient construction of the indolizine ring with high atom- and step-economy. | researchgate.netnih.gov |

| [3+1+1] Cascade Annulation | - | Divergent synthesis of trisubstituted indolizines from readily available starting materials. | researchgate.net |

| Visible-Light-Mediated Synthesis | External photocatalyst-free | Room temperature synthesis of polycyclic indolizines; the product may act as a photocatalyst. | scispace.comnih.gov |

Exploration of New Indolizine Architectures

Beyond novel synthetic methods, a significant future direction is the creation of new and more complex molecular architectures based on the indolizine scaffold. This involves moving beyond simple substitutions to construct elaborate fused systems and π-expanded structures with novel electronic and photophysical properties.

π-Expanded Indolizines: There is growing interest in synthesizing indolizines with extended π-conjugated systems. rsc.orgrsc.org These molecules are promising candidates for applications in materials science, such as organic electronics and fluorescent probes. chim.it Research is focused on developing synthetic routes to indolizines fused with other aromatic rings, leading to materials with tunable optical and electronic properties. rsc.org

Fused Indolizine Systems: The construction of polycyclic frameworks containing the indolizine moiety is another active area of research. mdpi.com For instance, gold-catalyzed twofold hydroarylation has been used to create indolizines with eight-membered rings. rsc.org These complex structures are of interest for their potential biological activities and as novel ligands in coordination chemistry. scispace.com The synthesis of rosettacin (B1262365) and its analogs, which feature a pentacyclic scaffold containing an indolizine moiety, highlights the efforts to build complex, biologically relevant molecules. mdpi.com

Spirocyclic Indolizines: The synthesis of spirooxindoles derived from pyrrolizine and indolizine represents another frontier in exploring new indolizine architectures. mdpi.com These complex spirocyclic systems are being investigated for their potential pharmacological properties. mdpi.com

Integration of Indolizine Chemistry with Advanced Technologies

The integration of advanced technologies is set to accelerate progress in indolizine chemistry, enabling more efficient, sustainable, and scalable synthetic processes.

Photocatalysis: Visible-light photocatalysis is emerging as a green and powerful tool in organic synthesis, and its application to indolizine chemistry is a promising future direction. scispace.comnih.gov Photocatalytic methods can enable novel transformations under mild conditions. For example, a photocatalytic C-H disulfuration of indolizines has been developed to produce indolizine-3-disulfides. acs.orgacs.orgnih.gov Interestingly, some syntheses of indolizines have been shown to proceed under visible light without an external photocatalyst, with evidence suggesting the indolizine product itself may mediate the reaction. scispace.comnih.gov

Continuous-Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govchimienouvelle.besyrris.com The application of flow chemistry to indolizine synthesis can lead to more efficient and reproducible production of these compounds. nih.govmdpi.com For example, the Hemetsberger–Knittel reaction for indole (B1671886) synthesis has been successfully adapted to a continuous-flow process, a technology that holds great promise for the synthesis of related heterocycles like indolizines. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been recognized as a valuable tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including indolizines. bohrium.com This technology can reduce reaction times from hours to minutes, offering a more efficient alternative to conventional heating methods. bohrium.com

| Technology | Application in Indolizine Chemistry | Advantages | Reference |

|---|---|---|---|

| Photocatalysis | C-H functionalization (e.g., disulfuration) and synthesis of polycyclic indolizines. | Mild reaction conditions, use of visible light, potential for novel reactivity. | nih.govacs.org |

| Continuous-Flow Reactors | Synthesis of fused indoline (B122111) systems and potential for indolizine synthesis. | Improved safety, scalability, and control over reaction parameters. | nih.govchimienouvelle.be |

| Microwave-Assisted Synthesis | Accelerated synthesis of various N-heterocyclic scaffolds. | Reduced reaction times, improved yields, and process efficiency. | bohrium.com |

Theoretical Advancements in Indolizine Reactivity and Properties

Computational chemistry and theoretical studies are becoming increasingly important in guiding the synthesis and understanding the properties of indolizine derivatives.

Predicting Reactivity: Molecular orbital calculations can predict the sites of electrophilic substitution in indolizines, which preferentially occurs at the C3 and C1 positions. jbclinpharm.org Such theoretical insights are valuable for planning synthetic strategies and understanding reaction mechanisms.

Understanding Reaction Pathways: Theoretical calculations, such as Density Functional Theory (DFT), are being used to elucidate complex reaction mechanisms in indolizine synthesis. researchgate.net For example, calculations have supported a kinetically favored stepwise cycloaddition pathway in the reaction between indolizines and maleimides, leading to atropoisomeric products. researchgate.net

Molecular Docking and In Silico Screening: For indolizine derivatives with potential biological activity, computational docking studies are employed to understand their binding interactions with biological targets. researchgate.netresearchgate.netnih.gov For instance, docking studies of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates with the COX-2 enzyme have provided insights into their anti-inflammatory potential. researchgate.net These in silico methods can help in the rational design of new and more potent therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for ethyl 2-methylindolizine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of pyridinium salts with activated alkynes. For example, 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridinium bromide reacts with substituted ethyl propiolate in dry dimethylformamide (DMF) with anhydrous K₂CO₃ as a base. Key parameters include:

- Reaction Time : 0.5 hours at room temperature .

- Catalyst : Potassium carbonate facilitates deprotonation and cyclization.

- Solvent : DMF ensures solubility of intermediates.

Yields (54–79%) depend on substituent electronic effects and steric hindrance. For example, electron-withdrawing groups on the benzoyl moiety reduce steric clashes, improving yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer : A combination of techniques is critical:

- IR Spectroscopy : Look for carbonyl stretches at ~1701 cm⁻¹ (ester C=O) and ~1666 cm⁻¹ (benzoyl C=O) .

- ¹H NMR : Key signals include a triplet for the ethyl ester (δ 1.40–1.45 ppm, J = 7.2 Hz) and aromatic protons (δ 7.0–8.1 ppm). The methyl group on the indolizine core appears as a singlet at δ 2.20 ppm .

- LC-MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₂H₁₃NO₂ (calculated m/z: 203.24) .

Q. How can researchers optimize purification methods for this compound to achieve high purity?

- Methodological Answer : Post-synthesis purification involves:

- Column Chromatography : Use silica gel (60–120 mesh) with 30% n-hexane in ethyl acetate to separate polar byproducts .

- Recrystallization : DMF/acetic acid mixtures yield crystalline products with >95% purity .

Automated flash chromatography systems improve reproducibility in scaled-up syntheses .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- Electron Density Distribution : The ester group acts as an electron-withdrawing moiety, polarizing the indolizine core .

- HOMO-LUMO Gaps : Correlate with UV-Vis absorption maxima (experimental λmax ~280 nm) .

Docking studies (e.g., AutoDock Vina) can model interactions with biological targets like COX-2, aligning with IC₅₀ values from enzymatic assays .

Q. How do structural modifications at specific positions of the indolizine core affect the compound’s biological activity?

- Methodological Answer : Systematic SAR studies reveal:

- Position 2 (Methyl Group) : Enhances metabolic stability by reducing oxidative degradation.

- Position 3 (Benzoyl Substituent) : Electron-donating groups (e.g., -OCH₃) improve COX-2 inhibition (e.g., compound 2i in has IC₅₀ = 0.8 µM).

- Position 7 : Acetyl groups increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive derivatives .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies include:

- Standardized Assays : Use sulforhodamine B (SRB) assays with controlled cell lines (e.g., SiHa cervical cancer cells) .

- Meta-Analysis : Compare IC₅₀ values under identical pH and temperature conditions. For example, COX-2 inhibition varies by >50% between pH 7.4 and 6.5 .